molecular formula C26H21NO5 B6075369 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate

3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate

Cat. No. B6075369
M. Wt: 427.4 g/mol
InChI Key: OMINYZYXYNGKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate, also known as AM-630, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1997 by scientists at the University of Connecticut, and has since been used in various scientific research applications. The purpose of

Mechanism of Action

3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate is a selective antagonist of the CB2 cannabinoid receptor. It works by blocking the binding of endogenous cannabinoids to the CB2 receptor, thereby preventing their physiological effects. This mechanism of action makes it a valuable tool for studying the role of the endocannabinoid system in various physiological processes.
Biochemical and Physiological Effects:
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to inhibit the growth of cancer cells in vitro. It has also been shown to have a potential role in the treatment of obesity and metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate in lab experiments is its selectivity for the CB2 receptor. This allows for precise manipulation of the endocannabinoid system without affecting other physiological processes. However, one limitation of using 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate is its relatively low potency compared to other synthetic cannabinoid receptor antagonists.

Future Directions

There are several future directions for research on 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate. One area of interest is the potential use of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate in the treatment of cancer. Another area of interest is the role of the endocannabinoid system in metabolic disorders, such as obesity and diabetes. Additionally, there is ongoing research into the development of more potent and selective synthetic cannabinoid receptor antagonists.

Synthesis Methods

The synthesis of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate involves several steps, including the preparation of 2-(acetyloxy)benzoic acid, 3-acetyl-2-methyl-1-phenyl-1H-indole-5-carboxylic acid, and the coupling of these two compounds. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Scientific Research Applications

3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate has been used in various scientific research applications, particularly in the field of cannabinoid research. It has been used to investigate the role of the endocannabinoid system in various physiological processes, including pain, inflammation, and appetite regulation. It has also been used to study the effects of cannabinoids on cancer cells and the potential use of cannabinoids in cancer treatment.

properties

IUPAC Name

(3-acetyl-2-methyl-1-phenylindol-5-yl) 2-acetyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO5/c1-16-25(17(2)28)22-15-20(13-14-23(22)27(16)19-9-5-4-6-10-19)32-26(30)21-11-7-8-12-24(21)31-18(3)29/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMINYZYXYNGKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)OC(=O)C4=CC=CC=C4OC(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate

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